3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an amino group, a carboxyl group, and a fluorinated aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination.
Carboxylation: The resulting amine is then carboxylated to form the propanoic acid derivative.
Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach involves optimizing the above synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-3-(4-chlorophenyl)propanoic acid
Comparison:
- 3-Amino-3-(4-methylphenyl)propanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a fluorine atom, leading to different hydrogen bonding capabilities.
- 3-Amino-3-(4-chlorophenyl)propanoic acid: The chlorine atom provides different electronic effects compared to the fluorine atom, potentially altering its chemical and biological properties .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-amino-3-(4-fluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
WDFMIERNWSXRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)F |
Origin of Product |
United States |
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